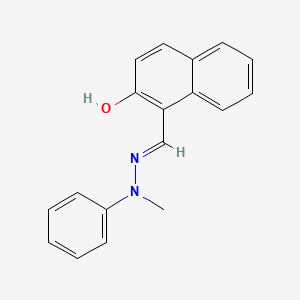
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone, also known as HNPNH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNPNH is a Schiff base derivative of 2-hydroxy-1-naphthaldehyde and methyl(phenyl)hydrazine, which has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone is not yet fully understood. However, studies have shown that it exhibits its anti-inflammatory and antioxidant properties through the inhibition of the NF-κB pathway. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone also exhibits low toxicity, making it safe for use in cell culture studies. However, one limitation is that 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone in scientific research. One potential area of study is its use in the development of new drugs for the treatment of cancer and other diseases. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been studied for its potential use in the development of new materials for use in electronics and other fields. Further research is needed to fully understand the mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone and its potential applications in various fields of scientific research.
In conclusion, 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, and has potential applications in the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone and its potential applications in various fields of scientific research.
Synthesemethoden
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone can be synthesized through various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with methyl(phenyl)hydrazine in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl(phenyl)hydrazine in ethanol under reflux conditions. The product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and diabetes.
Eigenschaften
IUPAC Name |
1-[(E)-[methyl(phenyl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(15-8-3-2-4-9-15)19-13-17-16-10-6-5-7-14(16)11-12-18(17)21/h2-13,21H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNHIHGCOYEKY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6138573.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6138575.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6138599.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6138603.png)

![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6138619.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B6138621.png)
![1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6138636.png)
![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6138639.png)


![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)